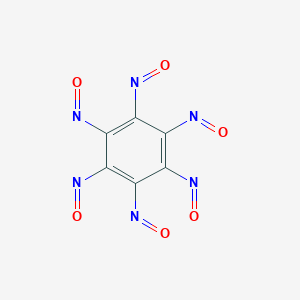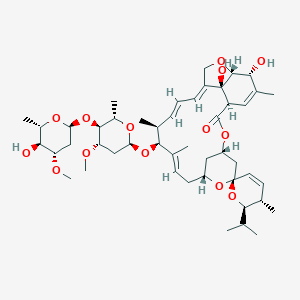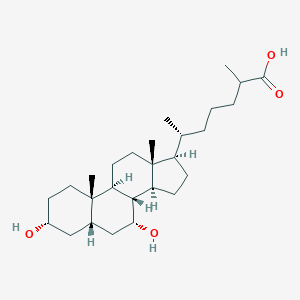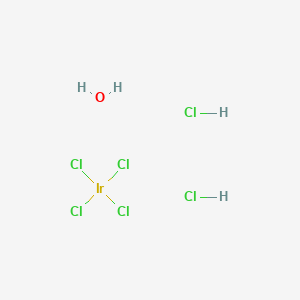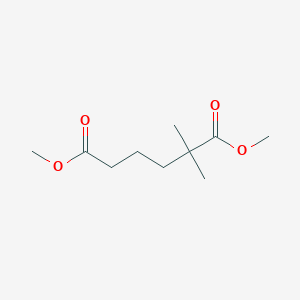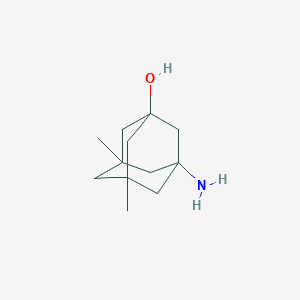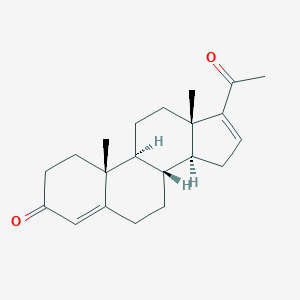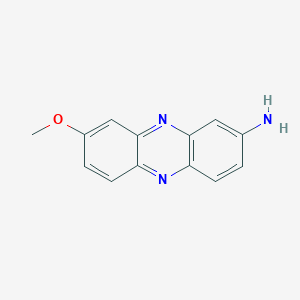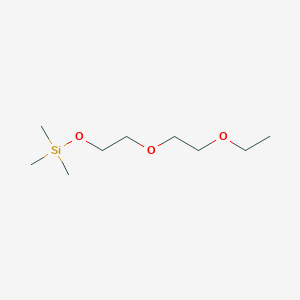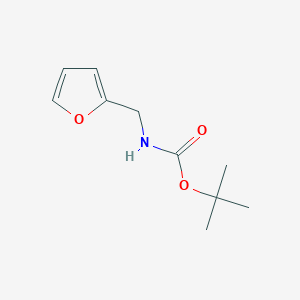![molecular formula C9H18O4Si B108209 Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane CAS No. 17139-83-2](/img/structure/B108209.png)
Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane can be synthesized through the reaction of 3,4-epoxycyclohexylmethanol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C to 50°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The process is optimized to minimize energy consumption and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Diols and silanes.
Substitution: Various alkyl or aryl silanes.
Aplicaciones Científicas De Investigación
Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane has numerous applications in scientific research:
Chemistry: Used as a coupling agent to enhance the properties of composite materials.
Biology: Functionalizes surfaces for better interaction with biological molecules.
Medicine: Potential use in drug delivery systems due to its ability to modify surfaces.
Industry: Improves the adhesion of coatings and sealants, and enhances the performance of polymer composites.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of strong covalent bonds with substrates. The epoxy group reacts with various functional groups on the substrate, forming stable linkages. This enhances the mechanical properties and stability of the treated materials. The silane groups further react with hydroxyl groups on the substrate, forming siloxane bonds that improve adhesion .
Comparación Con Compuestos Similares
Similar Compounds
- [3-Glycidyloxypropyl]trimethoxysilane
- [3-Aminopropyl]trimethoxysilane
- [3-Mercaptopropyl]trimethoxysilane
Uniqueness
Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane is unique due to its bicyclic structure, which provides enhanced reactivity compared to linear silanes. This structure allows for more efficient functionalization of substrates and better dispersion of nanoparticles .
Propiedades
IUPAC Name |
trimethoxy(7-oxabicyclo[4.1.0]heptan-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4Si/c1-10-14(11-2,12-3)7-4-5-8-9(6-7)13-8/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDWUJIBGXKPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCC2C(C1)O2)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937981 | |
| Record name | Trimethoxy(7-oxabicyclo[4.1.0]heptan-3-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17139-83-2 | |
| Record name | 3,4-Epoxycyclohexyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17139-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxy-7-oxabicyclo(4.1.0)hept-3-ylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017139832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethoxy(7-oxabicyclo[4.1.0]heptan-3-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


